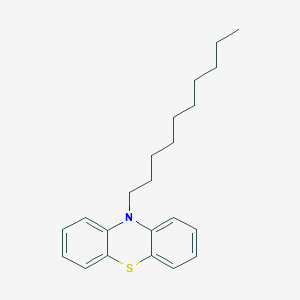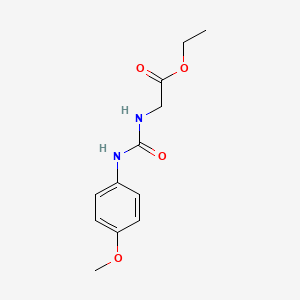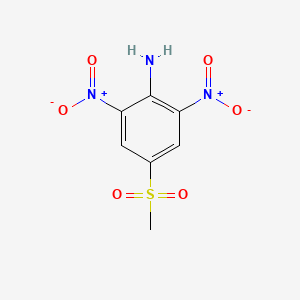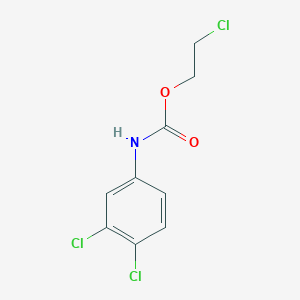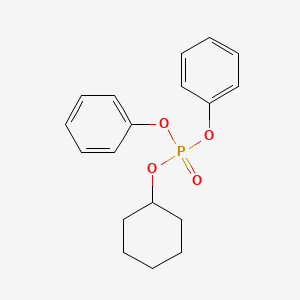
Cyclohexyl diphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl diphenyl phosphate is an organophosphorus compound with the chemical formula C18H21O4P. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. This compound is known for its stability and effectiveness as a flame retardant, plasticizer, and additive in various materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexyl diphenyl phosphate can be synthesized through the reaction of cyclohexanol with diphenyl phosphorochloridate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous process that involves the reaction of cyclohexanol with diphenyl phosphorochloridate. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is continuously stirred and maintained at a controlled temperature to facilitate the reaction and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it back to its alcohol and phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Cyclohexanol and diphenyl phosphine.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexyl diphenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a model compound in studies of enzyme inhibition and phosphorylation processes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its stability and biocompatibility.
Industry: It is widely used as a flame retardant in plastics, textiles, and other materials. Its plasticizing properties make it valuable in the production of flexible PVC and other polymers.
Mecanismo De Acción
The mechanism by which cyclohexyl diphenyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymes by phosphorylating their active sites, thereby altering their activity. This compound can also interact with cellular membranes, affecting their fluidity and permeability.
Comparación Con Compuestos Similares
- Triphenyl phosphate
- Tricresyl phosphate
- Diphenyl phosphate
- Butylated triphenyl phosphate
Propiedades
Número CAS |
4281-67-8 |
|---|---|
Fórmula molecular |
C18H21O4P |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
cyclohexyl diphenyl phosphate |
InChI |
InChI=1S/C18H21O4P/c19-23(20-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 |
Clave InChI |
CPKKNIYMTSBFIQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


